molecular formula C15H25N2O6S2+ B15172819 methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid CAS No. 920741-98-6

methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid

Cat. No.: B15172819
CAS No.: 920741-98-6
M. Wt: 393.5 g/mol
InChI Key: FEOSKPDSOADCJB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a complex organic compound that combines the structural features of benzenesulfonate and imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of methyl benzenesulfonate with 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl p-toluenesulfonate: Similar in structure but lacks the imidazole ring.

    Ethyl benzenesulfonate: Similar sulfonate group but different alkyl chain.

    4-methylbenzenesulfonate,3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid: Similar structure with a different alkyl chain length.

Uniqueness

Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is unique due to the presence of both the benzenesulfonate and imidazole moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920741-98-6

Molecular Formula

C15H25N2O6S2+

Molecular Weight

393.5 g/mol

IUPAC Name

methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid

InChI

InChI=1S/C8H16N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-10-11(8,9)7-5-3-2-4-6-7/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);2-6H,1H3/p+1

InChI Key

FEOSKPDSOADCJB-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.COS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.